

Spectroscopic Data of Dodecylcyclohexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dodecylcyclohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **dodecylcyclohexane** ($C_{18}H_{36}$), a saturated hydrocarbon. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopic Data

Proton NMR (1H NMR) spectroscopy of **dodecylcyclohexane** reveals signals corresponding to the different types of protons present in the molecule. Due to the conformational flexibility of the cyclohexane ring and the long alkyl chain, the spectrum consists of overlapping multiplets in the upfield region, characteristic of saturated hydrocarbons.

Table 1: Predicted 1H NMR Chemical Shifts for **Dodecylcyclohexane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
-CH ₃ (terminal methyl)	0.88	Triplet
-(CH ₂) ₁₀ - (alkyl chain)	1.25	Multiplet
-CH ₂ - (adjacent to cyclohexane)	1.18	Multiplet
Cyclohexane protons	0.8-1.7	Multiplet

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the **dodecylcyclohexane** molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Dodecylcyclohexane**

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (cyclohexane, substituted)	38.3
C2, C6 (cyclohexane)	33.8
C3, C5 (cyclohexane)	27.2
C4 (cyclohexane)	26.8
C1' (alkyl chain, attached to ring)	33.8
C2'	28.1
C3' - C9'	29.7 - 30.1
C10'	32.4
C11'	23.1
C12' (terminal methyl)	14.2

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dodecylcyclohexane** is characteristic of a saturated alkane, showing prominent C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **Dodecylcyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H asymmetric stretching (CH ₂)
2853	Strong	C-H symmetric stretching (CH ₂)
1465	Medium	C-H scissoring (bending) (CH ₂)
1448	Medium	C-H asymmetric bending (CH ₃) and scissoring (CH ₂)
722	Weak	CH ₂ rocking

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **dodecylcyclohexane** shows a molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain and the cyclohexane ring.

Table 4: Major Fragments in the Mass Spectrum of **Dodecylcyclohexane**

m/z	Relative Intensity (%)	Possible Fragment
252	5	[M] ⁺ (Molecular Ion)
169	15	[C ₁₂ H ₂₅] ⁺
83	100	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation) - Base Peak
82	60	[C ₆ H ₁₀] ⁺
69	45	[C ₅ H ₉] ⁺
55	70	[C ₄ H ₇] ⁺
41	55	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A dilute solution of **dodecylcyclohexane** is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- **Instrument:** A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (zg30).
 - **Number of Scans:** 16-32 scans are typically sufficient.
 - **Relaxation Delay:** 1-2 seconds.
 - **Spectral Width:** 0-10 ppm.

- Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 100 MHz or higher).
- Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-50 ppm.
- Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As **dodecylcyclohexane** is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[1\]](#)

FTIR Spectroscopy:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

- Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

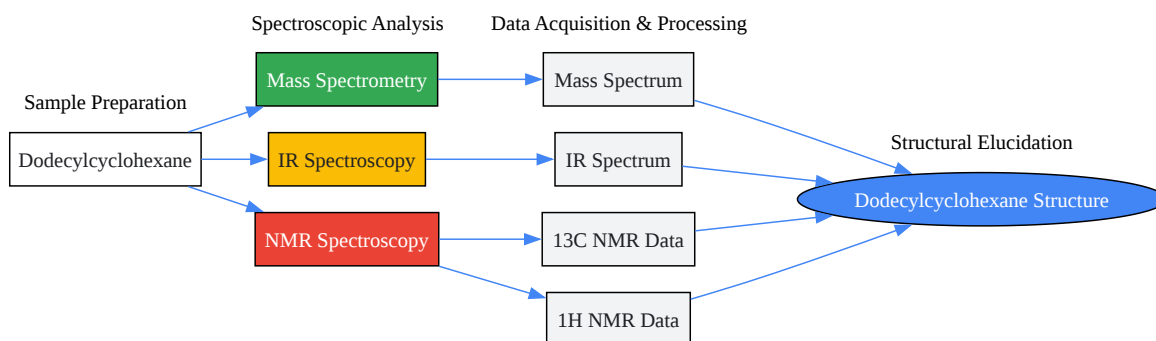
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

GC-MS Analysis:

- Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source (e.g., Agilent GC-MS system).
- GC Conditions:
 - Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Source Temperature: 230 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **dodecylcyclohexane**.



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References

- 1. Dodecylcyclohexane | C₁₈H₃₆ | CID 15714 - PubChem [pubchem.ncbi.nlm.nih.gov]
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